

Application Note: NMR Spectroscopic Characterization of Glucoiberin Potassium

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Compound of Interest

Compound Name: *Glucoiberin potassium*

Cat. No.: *B15572159*

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Introduction

Glucoiberin (3-methylsulfinylpropyl glucosinolate) is a naturally occurring glucosinolate found in various cruciferous vegetables, such as broccoli and cabbage. As with other glucosinolates, it is a subject of interest for its potential health benefits, which are primarily mediated through its hydrolysis products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and characterization of natural products like **glucoiberin potassium**. This application note provides a detailed protocol for the NMR analysis of **glucoiberin potassium**, along with tabulated ^1H and ^{13}C NMR data for its characterization.

Data Presentation

The following tables summarize the ^1H and ^{13}C NMR chemical shift data for **glucoiberin potassium**, recorded in deuterium oxide (D_2O). Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

Table 1: ^1H NMR Spectroscopic Data for **Glucoiberin Potassium** in D_2O

Atom Number	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Aglycone Moiety			
H-2	3.15 - 3.25	m	
H-3	2.10 - 2.20	m	
H-4	2.90 - 3.00	t	7.5
S-CH ₃	2.74	s	
Glucose Moiety			
H-1'	5.07	d	9.8
H-2'	3.45 - 3.55	m	
H-3'	3.60 - 3.70	m	
H-4'	3.55 - 3.65	m	
H-5'	3.75 - 3.85	m	
H-6'a	3.90 - 4.00	dd	12.0, 2.0
H-6'b	3.70 - 3.80	dd	12.0, 5.5

s: singlet, d: doublet, t: triplet, m: multiplet, dd: doublet of doublets.

Table 2: ^{13}C NMR Spectroscopic Data for **Glucoiberin Potassium** in D₂O

Atom Number	Chemical Shift (δ) in ppm
Aglycone Moiety	
C=N	164.5
C-2	51.0
C-3	22.5
C-4	35.0
S-CH ₃	38.0
Glucose Moiety	
C-1'	82.0
C-2'	72.0
C-3'	78.0
C-4'	70.5
C-5'	77.5
C-6'	61.5

Experimental Protocols

This section outlines the methodology for the preparation of **glucoiberin potassium** samples and the acquisition of NMR spectra.

Sample Preparation

- Weighing: Accurately weigh 5-10 mg of **glucoiberin potassium** salt reference standard.
- Dissolution: Dissolve the weighed sample in 0.6 mL of deuterium oxide (D₂O). Ensure complete dissolution by gentle vortexing.
- Transfer: Transfer the solution into a 5 mm NMR tube.

- Reference: The residual solvent peak of D₂O can be used as a reference. Alternatively, a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added for precise chemical shift referencing.

NMR Data Acquisition

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe is recommended.
- Software: Standard spectrometer software is used for data acquisition and processing.

¹H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Temperature: 298 K (25 °C).
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 2-4 seconds.
- Spectral Width (sw): 10-12 ppm.

¹³C NMR Acquisition Parameters:

- Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., ' zgpg30' on Bruker instruments).
- Temperature: 298 K (25 °C).
- Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time (aq): 1-2 seconds.

- Spectral Width (sw): 200-240 ppm.

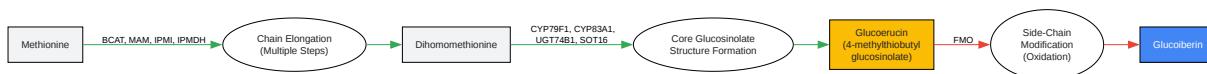
Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Reference the spectrum to the residual solvent peak or the internal standard.
- Integrate the signals in the ^1H spectrum and pick the peaks in both ^1H and ^{13}C spectra.

Visualization of Relevant Pathways

Glucoiberin Biosynthesis Pathway

The biosynthesis of glucoiberin, an aliphatic glucosinolate, originates from the amino acid methionine. The pathway involves a series of chain elongation and modification steps to form the characteristic 3-methylsulfinylpropyl side chain.

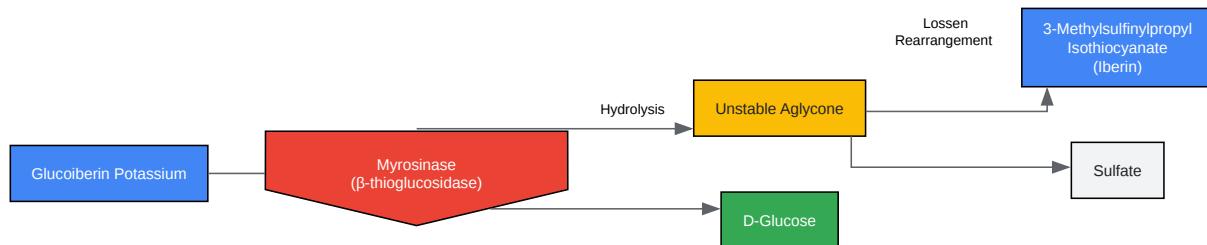


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Caption: Simplified biosynthetic pathway of glucoiberin from methionine.

Myrosinase-Catalyzed Hydrolysis of Glucoiberin

Upon tissue damage, the enzyme myrosinase comes into contact with glucoiberin, catalyzing its hydrolysis into an unstable aglycone. This intermediate then rearranges to form bioactive compounds, primarily isothiocyanates.

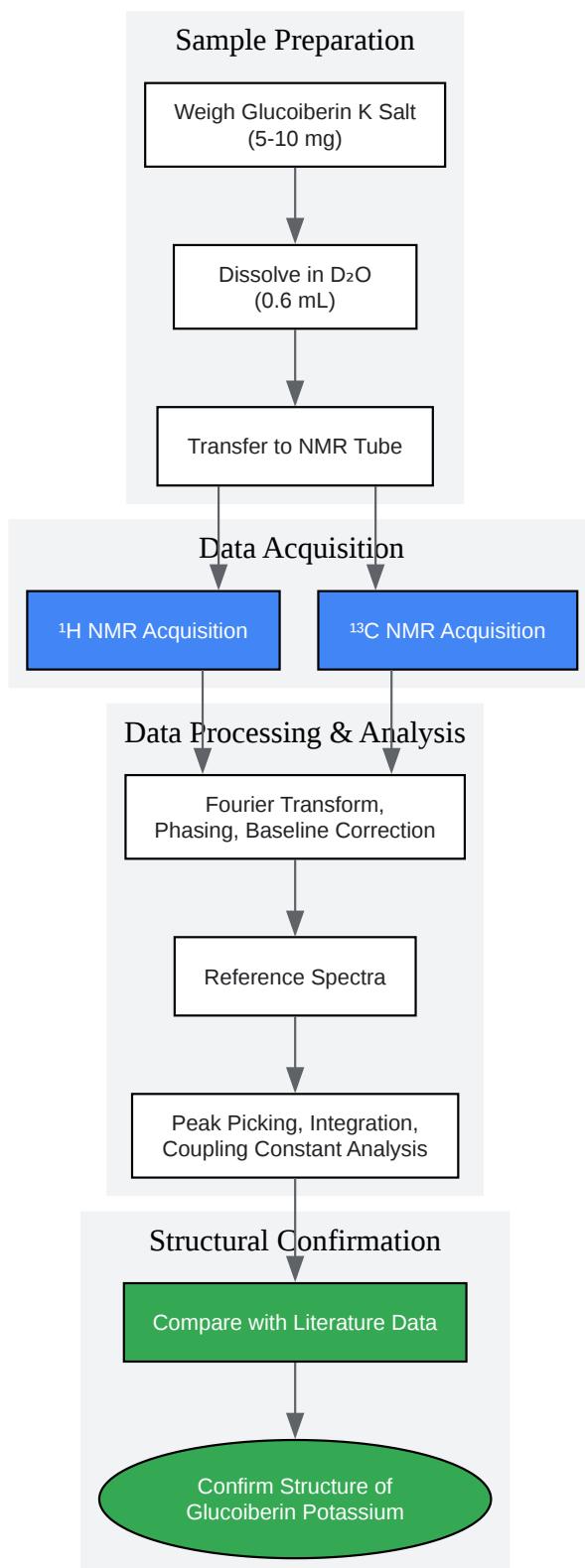


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Caption: Enzymatic hydrolysis of glucoiberin by myrosinase.

Experimental Workflow for NMR Analysis

The logical flow for the NMR characterization of **glucoiberin potassium** is outlined below, from sample preparation to final data analysis and structural confirmation.

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Caption: Workflow for NMR characterization of **glucoiberin potassium**.

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